molecular formula C24H36N4O6S B14175506 L-Tyrosyl-L-valyl-L-prolyl-L-methionine CAS No. 915224-00-9

L-Tyrosyl-L-valyl-L-prolyl-L-methionine

Cat. No.: B14175506
CAS No.: 915224-00-9
M. Wt: 508.6 g/mol
InChI Key: GVSFGXLQGKWSJS-MUGJNUQGSA-N
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Description

L-Tyrosyl-L-valyl-L-prolyl-L-methionine is a tetrapeptide composed of the amino acids tyrosine, valine, proline, and methionine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-valyl-L-prolyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amino group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-valyl-L-prolyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Coupling reagents like HBTU or DIC are used for amino acid substitution.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Tyrosyl-L-valyl-L-prolyl-L-methionine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties, such as enzyme inhibition or receptor binding.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-valyl-L-prolyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-L-valyl-L-prolyl-L-leucine
  • L-Valyl-L-prolyl-L-proline
  • L-Isoleucyl-L-prolyl-L-proline

Uniqueness

L-Tyrosyl-L-valyl-L-prolyl-L-methionine is unique due to its specific amino acid sequence, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

915224-00-9

Molecular Formula

C24H36N4O6S

Molecular Weight

508.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C24H36N4O6S/c1-14(2)20(27-21(30)17(25)13-15-6-8-16(29)9-7-15)23(32)28-11-4-5-19(28)22(31)26-18(24(33)34)10-12-35-3/h6-9,14,17-20,29H,4-5,10-13,25H2,1-3H3,(H,26,31)(H,27,30)(H,33,34)/t17-,18-,19-,20-/m0/s1

InChI Key

GVSFGXLQGKWSJS-MUGJNUQGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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